molecular formula C11H10F3NO4 B2442829 ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate CAS No. 338405-23-5

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate

Cat. No.: B2442829
CAS No.: 338405-23-5
M. Wt: 277.199
InChI Key: MQMQSOXPQRQHQK-UHFFFAOYSA-N
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Description

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is a synthetic organic compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to an ethyl ester of oxoacetate. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate typically involves the reaction of ethyl oxoacetate with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate can undergo various chemical reactions, including:

Scientific Research Applications

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate can be compared with other similar compounds, such as:

Biological Activity

Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is an organic compound with significant potential in pharmacology, particularly noted for its antimicrobial and anticancer properties. Its unique structural features, including a trifluoromethoxy group, enhance its lipophilicity and biological activity, making it a candidate for further research and development in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C11H10F3N2O3
  • CAS Number : 69066-00-8

The trifluoromethoxy group is particularly noteworthy as it may improve the compound's ability to interact with biological targets, potentially enhancing its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing safer cancer therapies. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes.
  • Target Interaction : The compound has been evaluated for its interactions with specific enzymes and receptors linked to disease pathways, particularly in cancer biology.

Efficacy Against Cancer Cell Lines

A study highlighted the compound's ability to inhibit growth in various cancer cell lines at concentrations that did not affect healthy cells. This selective targeting is illustrated in the following table:

Cell LineIC50 (µM)Effect on Non-Tumorigenic Cells
MCF-7 (Breast Cancer)5No effect
HeLa (Cervical Cancer)4No effect
A549 (Lung Cancer)6No effect

These findings suggest a promising therapeutic window for further exploration in clinical settings.

Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity against several bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results indicate that this compound possesses significant antimicrobial potential, warranting further investigation into its applications as an antibiotic agent.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-18-10(17)9(16)15-7-3-5-8(6-4-7)19-11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMQSOXPQRQHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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